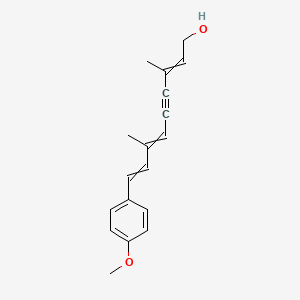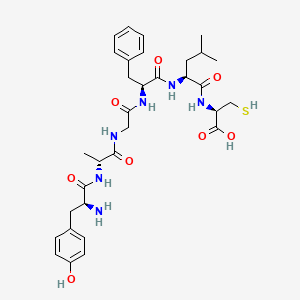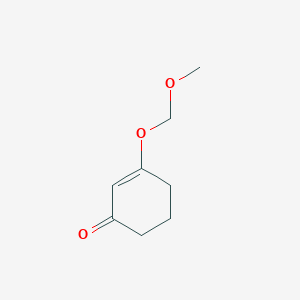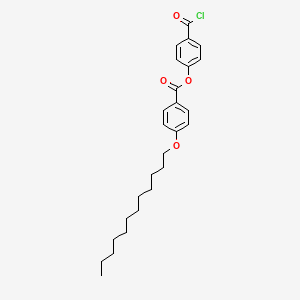![molecular formula C14H12OS B14316574 [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene CAS No. 105798-77-4](/img/structure/B14316574.png)
[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene: is an organic compound with the molecular formula C14H12OS . This compound features a benzene ring substituted with a hept-5-ene-1,3-diyn-1-yl chain that includes a methanesulfinyl group. The presence of multiple functional groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene typically involves multiple steps, including the formation of the hept-5-ene-1,3-diyn-1-yl chain and the introduction of the methanesulfinyl group. Common synthetic methods include:
Formation of the Hept-5-ene-1,3-diyn-1-yl Chain: This can be achieved through coupling reactions such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methanesulfinyl Group: This step can be carried out by oxidizing a methylthio group to a methanesulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanesulfinyl group can undergo further oxidation to form a methanesulfonyl group.
Reduction: The methanesulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of methanesulfonyl derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene depends on its specific application. In chemical reactions, the methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the hept-5-ene-1,3-diyn-1-yl chain. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
[6-(Methylthio)hept-5-ene-1,3-diyn-1-yl]benzene: Similar structure but with a methylthio group instead of a methanesulfinyl group.
[6-(Methanesulfonyl)hept-5-ene-1,3-diyn-1-yl]benzene: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness:
- The presence of the methanesulfinyl group in [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene provides unique reactivity compared to its methylthio and methanesulfonyl analogs. This can influence the compound’s behavior in various chemical reactions and its potential applications in different fields.
Properties
CAS No. |
105798-77-4 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
6-methylsulfinylhept-5-en-1,3-diynylbenzene |
InChI |
InChI=1S/C14H12OS/c1-13(16(2)15)9-5-3-6-10-14-11-7-4-8-12-14/h4,7-9,11-12H,1-2H3 |
InChI Key |
GIOOPHSBVDOKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#CC#CC1=CC=CC=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)

![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)

![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
